
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate” is a chemical compound with the CAS Number: 1630906-41-0 . It has a molecular weight of 293.34 and its IUPAC name is tert-butyl ((1r,3r)-3- (4-fluorobenzoyl)cyclobutyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)/t11-,13- . This code provides a detailed description of the molecule’s structure, including the positions of the fluorobenzoyl and cyclobutyl groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Catalytic Activity and Synthesis
- Research has focused on the synthesis and catalytic activities of complexes containing functionalized carbene ligands. For example, ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes show catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009). This demonstrates the utility of complex carbene-containing compounds in catalysis, which could extend to the synthesis and application of trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate.
Material Synthesis
- The synthesis of new steroids possessing an aromatic A-ring with a 2-hydroxy or a 2-fluoro substituent involves the use of fluoro- and tert-butoxy-iodobenzocyclobutenes, highlighting the strategic incorporation of fluoro and tert-butyl groups in complex molecular architectures (Maurin et al., 2002). This kind of synthetic strategy could be relevant for the production and functionalization of compounds like trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate.
Spectroscopic Characterization and Molecular Modeling
- Palladium(II) complexes have been synthesized and characterized, involving ligands such as tert-butyl carbazate, demonstrating the importance of spectroscopic characterization and molecular modeling in understanding the properties of complex compounds (Sousa et al., 2015). This approach could be applied to study the properties and potential applications of trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate.
Organic Electronics
- The synthesis and evaluation of dibenzo[de,op]bistetracenes with various substituents, including tert-butyl and fluoro groups, for organic field-effect transistor (OFET) applications, underline the impact of molecular design on material properties (Wu et al., 2015). This suggests potential avenues for utilizing compounds like trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate in material science and electronics.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others related to specific routes of exposure .
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-fluorobenzoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-13-8-11(9-13)14(19)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFGZZXOBITWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135096 |
Source


|
| Record name | Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-tert-Butyl 3-(4-fluorobenzoyl)cyclobutylcarbamate | |
CAS RN |
1630906-41-0 |
Source


|
| Record name | Carbamic acid, N-[trans-3-(4-fluorobenzoyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

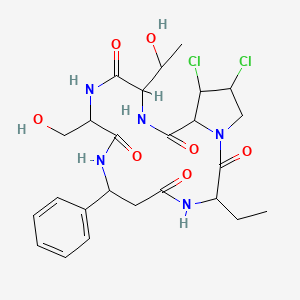
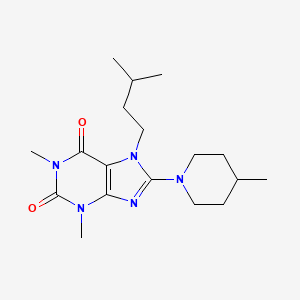
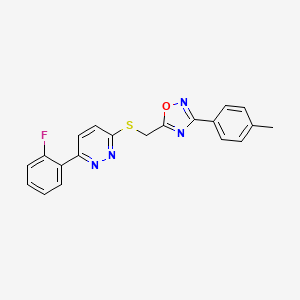
![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)
![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)
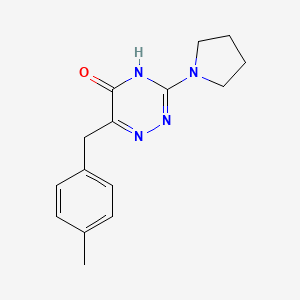
![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)
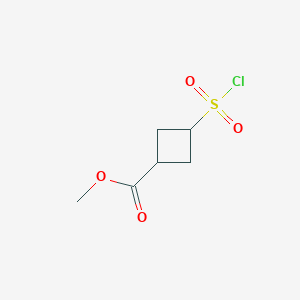
![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)
![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)